molecular formula C11H14BrNO3S B5207160 [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5207160
M. Wt: 320.20 g/mol
InChI Key: JYWAUPLYZVATEI-UHFFFAOYSA-N
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Description

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine is a sulfonamide derivative characterized by a phenyl ring substituted with bromo (Br) and ethoxy (OCH₂CH₃) groups at the 4- and 3-positions, respectively. The sulfonyl group (-SO₂-) bridges the substituted phenyl ring to a propenylamine (CH₂CHCH₂NH₂) moiety. Its reactivity and stereoelectronic properties are influenced by the electron-withdrawing sulfonyl group, the bulky ethoxy substituent, and the bromine atom’s steric and electronic effects .

Properties

IUPAC Name

4-bromo-3-ethoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWAUPLYZVATEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine typically involves multiple steps. One common method includes the bromination of 3-ethoxyphenylsulfonyl chloride followed by the introduction of the prop-2-enylamine group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystallographic analysis is critical for comparing [(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine with analogs. Programs like SHELX are widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and torsion angles. For example:

Parameter This compound [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine [(3,4-Dimethoxyphenyl)sulfonyl]prop-2-enylamine
S–C bond length (Å) 1.76 1.75 1.74
C–Br/C–Cl bond length (Å) 1.90 1.77 N/A
Dihedral angle (phenyl-SO₂) 85° 82° 78°

The bromine atom introduces steric hindrance and elongates the C–Br bond compared to C–Cl in the chloro analog. The ethoxy group’s larger size (vs. methoxy) increases torsional strain, reflected in the higher dihedral angle .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The sulfonyl group withdraws electron density, polarizing the phenyl ring. Bromine’s inductive (-I) effect further deactivates the ring, reducing nucleophilic substitution reactivity compared to methoxy-substituted analogs.
  • This contrasts with smaller substituents like methoxy, which allow greater conformational flexibility .

Methodological Considerations

Structural comparisons rely on tools like SHELX for refinement and ORTEP-3 for visualizing molecular geometry. For instance, ORTEP-3’s graphical interface aids in overlaying analogous structures to highlight substituent-driven conformational differences (e.g., bromo vs. chloro or ethoxy vs. methoxy). These tools are essential for quantifying bond distortions and assessing intermolecular interactions in crystal packing .

Biological Activity

Introduction

[(4-Bromo-3-ethoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a sulfonamide group and a brominated aromatic ring. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C12H14BrNO2SC_{12}H_{14}BrNO_2S, with a molecular weight of approximately 320.2 g/mol. Its structure includes:

  • Brominated aromatic ring : Enhances biological activity through potential interactions with biological targets.
  • Ethoxy group : Increases solubility and reactivity, making it suitable for various applications in drug development.
  • Sulfonamide group : Known for its role in antibacterial and antifungal activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Compounds with similar structural features have shown significant antibacterial properties. The presence of the sulfonamide group is particularly noteworthy as it is a well-established pharmacophore in antibiotics.
  • Antifungal Activity : Initial studies suggest potential antifungal effects, warranting further investigation into its efficacy against various fungal strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are common among sulfonamide derivatives, potentially making it useful in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on its structural characteristics, several hypotheses can be proposed:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein tyrosine kinases associated with various cancers. This inhibition could lead to decreased proliferation of cancer cells.
  • Receptor Modulation : The compound may interact with sigma receptors (S1R and S2R), which are implicated in neuroprotective effects and cancer treatment. Modulation of these receptors could provide therapeutic benefits in neurodegenerative diseases and cancers.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesUnique Properties
[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamineMethoxy groupDifferent solubility and reactivity profiles
(4-Bromo-3-propoxyphenyl)sulfonylaminePropoxy and thienylmethylAltered pharmacokinetics due to thienyl moiety
(4-Bromo-3-hydroxyphenyl)sulfonylamineHydroxy groupEnhanced hydrogen bonding capabilities

This table highlights how variations in functional groups can influence the biological activity and pharmacokinetics of similar compounds.

Case Studies

  • Anticancer Potential : A study examining the anticancer properties of sulfonamide derivatives found that certain compounds effectively inhibited the growth of various cancer cell lines by targeting protein kinases involved in cell signaling pathways. This compound could potentially exhibit similar effects due to its structural analogies with known inhibitors.
  • Neuroprotective Effects : Research into sigma receptor modulators has shown that compounds interacting with these receptors can provide neuroprotection in models of neurodegenerative diseases. Investigating this compound's interaction with these receptors may reveal new therapeutic avenues for conditions like Alzheimer's disease.

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